molecular formula C13H9F3O2 B8660699 4-(3-Trifluoromethyl-phenoxy)-phenol

4-(3-Trifluoromethyl-phenoxy)-phenol

Cat. No. B8660699
M. Wt: 254.20 g/mol
InChI Key: QBUZGHPDFUNKIZ-UHFFFAOYSA-N
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Patent
US04625048

Procedure details

from hydroquinone and 3-chlorobenzotrifluoride with the addition of a catalytic amount of copper powder there is obtained p-(α,α,α-trifluoro-m-tolyloxy)-phenol which distils in a bulb-tube at 140° C./0.05 Torr; nD20 =1.5370.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
copper
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH:8]=[CH:7][C:5]([OH:6])=[CH:4][CH:3]=1)[OH:2].Cl[C:10]1[CH:11]=[C:12]([C:16]([F:19])([F:18])[F:17])[CH:13]=[CH:14][CH:15]=1>[Cu]>[F:17][C:16]([F:19])([F:18])[C:12]1[CH:13]=[CH:14][CH:15]=[C:10]([O:2][C:1]2[CH:8]=[CH:7][C:5]([OH:6])=[CH:4][CH:3]=2)[CH:11]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(O)=CC=C(O)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C=CC1)C(F)(F)F
Name
copper
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cu]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC(C1=CC(=CC=C1)OC1=CC=C(C=C1)O)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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